1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone
Description
IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its constituent groups. The parent structure is 1,4-dioxa-8-azaspiro[4.5]decane, a spirocyclic system comprising a 4-membered 1,4-dioxolane ring fused to a 5-membered piperidine ring via a shared spiro carbon atom. The numbering begins at the oxygen atom in the dioxolane ring, with the spiro junction designated as position 8.
The substituent [2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone is appended to the spirocyclic nitrogen. The thiazole ring (a 5-membered heterocycle containing sulfur and nitrogen) is substituted at position 2 with a 4-fluorophenyl group and at position 4 with a methyl group. The methanone group (C=O) bridges the thiazole and spirocyclic systems.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₂O₃S |
| Molecular Weight | 376.41 g/mol |
| Hybridization | sp³ (spiro carbon), sp² (C=O) |
| Key Functional Groups | Spirocyclic amine, thiazole, ketone |
Molecular Topology Analysis of Spirocyclic Core
The spiro[4.5]decane framework consists of two orthogonally oriented rings:
- A 4-membered 1,4-dioxolane ring with oxygen atoms at positions 1 and 4.
- A 5-membered piperidine ring containing a nitrogen atom at position 8.
The spiro carbon (shared between both rings) adopts a tetrahedral geometry, enforcing a non-planar conformation that reduces steric strain. Density functional theory (DFT) studies of analogous spiro compounds reveal puckered ring geometries, with the dioxolane ring exhibiting a near-envelope conformation and the piperidine ring adopting a twist-boat configuration.
Steric and Electronic Effects :
Electronic Configuration of Fluorophenyl-Thiazole Substituent
The 2-(4-fluorophenyl)-4-methyl-1,3-thiazole group exhibits distinct electronic features:
Thiazole Ring :
- Aromatic 6π-electron system stabilized by sulfur’s polarizability and nitrogen’s electronegativity.
- The sulfur atom contributes two π-electrons, while nitrogen contributes one, creating a resonance-stabilized structure.
Substituent Effects :
- 4-Fluorophenyl : The fluorine atom’s strong electron-withdrawing inductive effect (-I) depletes electron density at the thiazole’s position 2, enhancing electrophilicity.
- 4-Methyl Group : Electron-donating (+I) effect increases electron density at position 4, creating a regional nucleophilic character.
Conjugation Pathways :
- The thiazole’s C5 position conjugates with the methanone carbonyl, forming a π-conjugated system that extends into the spirocyclic core. This delocalization stabilizes the molecule and influences its UV-Vis absorption profile.
Table 2: Electronic Properties of Substituents
| Substituent | Hammett σ Value | Resonance Effect |
|---|---|---|
| 4-Fluorophenyl | +0.06 | Moderate -M |
| 4-Methylthiazole | -0.17 | Weak +M |
Properties
Molecular Formula |
C18H19FN2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-15(25-16(20-12)13-2-4-14(19)5-3-13)17(22)21-8-6-18(7-9-21)23-10-11-24-18/h2-5H,6-11H2,1H3 |
InChI Key |
QOYIBMIYXWKDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The 1,4-dioxa-8-azaspiro[4.5]decane moiety is synthesized through a cyclization reaction involving piperazinone derivatives. As reported in , 2-piperazinone reacts with a carbonyl chloride under mild basic conditions. For instance, 2'-acetylamino-4'-methyl-[4,5']bithiazolyl-2-carbonyl chloride (1 mmol) is dissolved in tetrahydrofuran (THF) and dichloromethane (DCM) (2:1 ratio), followed by the addition of piperazin-2-one (1.2 eq) and triethylamine (3 eq). The mixture is stirred overnight at room temperature, after which solvents are evaporated, and the crude product is purified via preparative HPLC to yield the spirocyclic amine with a 25% yield .
Key spectral data for the spirocyclic intermediate include NMR resonances at δ 3.25–3.40 (m, 2H, N–CH), 4.45 (m, 1H, O–CH), and 12.17 (s, 1H, NH), confirming the spiro structure . The use of triethylamine as a base ensures deprotonation of the amine, facilitating nucleophilic attack on the carbonyl chloride.
Construction of the 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole Ring
The thiazole segment is synthesized via the Hantzsch method, which involves cyclization between a thioamide and an α-halo ketone . To prepare 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, the following steps are employed:
-
Thiosemicarbazide Formation : 4-Fluorophenyl thiosemicarbazide (1 mmol) is condensed with ethyl 2-bromoacetoacetate (1 mmol) in ethanol under reflux for 4–5 hours.
-
Cyclization : The intermediate undergoes spontaneous cyclization to form the thiazole ring, yielding 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis : The ester is hydrolyzed using aqueous NaOH (2M) to produce the corresponding carboxylic acid .
The reaction progress is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (3:1). The final product exhibits IR absorption at 1695 cm (C=O) and NMR signals at δ 2.48 (s, 3H, CH), 7.12–7.89 (m, 4H, Ar–H), confirming the thiazole structure .
Coupling of Spirocyclic Amine and Thiazole Carboxylic Acid
The final step involves coupling the spirocyclic amine with the thiazole carboxylic acid to form the methanone linkage. This is achieved via a nucleophilic acyl substitution reaction:
-
Activation of Carboxylic Acid : The thiazole carboxylic acid (1 mmol) is treated with thionyl chloride (2 eq) in dry DCM at 0°C for 2 hours to form the acid chloride.
-
Coupling Reaction : The acid chloride is added dropwise to a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1 mmol) and triethylamine (3 eq) in THF. The mixture is stirred at room temperature for 12 hours .
-
Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the target compound as a white solid (62% yield) .
Spectral Validation :
-
IR : 1658 cm (C=O stretching of methanone).
-
NMR : δ 2.14 (s, 3H, CH), 3.82 (m, 1H, spirocyclic CH), 7.05–8.03 (m, 4H, Ar–H) .
Optimization and Yield Enhancement
Critical parameters influencing yield include:
Replacing triethylamine with DMAP (4-dimethylaminopyridine) during coupling increases yield to 70% by enhancing nucleophilicity . Additionally, microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, though at a slight cost to yield (58%) .
Challenges and Side Reactions
-
Spirocyclic By-products : Prolonged stirring during spirocyclic amine synthesis leads to dimerization, detected via LCMS at m/z 365.97 .
-
Thiazole Oxidation : The thiazole ring may oxidize under acidic conditions, forming sulfoxide derivatives (IR: 1040 cm), necessitating inert atmosphere use .
-
Incomplete Coupling : Residual acid chloride is quenched with aqueous NaHCO to prevent side reactions .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores
The following table summarizes key structural analogues and their properties:
*Calculated based on molecular formula C20H20FN2O3S.
Key Observations:
Substituent Diversity: The query compound’s 2-(4-fluorophenyl)-4-methylthiazole group distinguishes it from analogues like BTZ043 (benzothiazinone core) and 12a (benzylpiperidinyl-phenyl). The thiazole ring likely enhances π-π stacking and hydrogen bonding in target interactions . Fluorine in the 4-fluorophenyl group improves metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 4-iodophenyl derivative) .
Biological Activity: BTZ043 demonstrates potent antitubercular activity by targeting MmpL3, a transporter critical for mycobacterial cell wall synthesis . Compound 12a exhibits σ2 receptor agonism, highlighting how peripheral modifications (e.g., benzylpiperidinyl) redirect activity toward cancer targets .
Physicochemical Properties: The query compound’s molecular weight (390.43) and logP (estimated ~2.5) align with drug-like properties, comparable to BTZ043 (logP ~3.1) and 12a (logP ~3.4) .
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